molecular formula C17H17F5N2O3S B2855337 1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl 2-methoxyacetate CAS No. 850914-05-5

1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl 2-methoxyacetate

Cat. No. B2855337
CAS RN: 850914-05-5
M. Wt: 424.39
InChI Key: VFWNWNRMQCUMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl 2-methoxyacetate is a useful research compound. Its molecular formula is C17H17F5N2O3S and its molecular weight is 424.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation Pathways and Environmental Applications

Degradation of MTBE by UV/H2O2 Process : The study by Stefan, Mack, and Bolton (2000) explored the degradation of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, resulting in various byproducts including tert-butyl alcohol and methyl acetate. This research highlights the potential environmental applications of similar processes for the treatment of water contaminants. The detailed analysis of byproducts and intermediates suggests the utility of such compounds in understanding and optimizing degradation pathways for environmental remediation (Stefan, Mack, & Bolton, 2000).

Synthetic Chemistry and Materials Science

Synthesis of 4-Trifluoroacetylpyrazoles : Kamitori, Hojo, Masuda, Fujishiro, Nakamura, and Yamamoto (1993) reported on the synthesis of several 1-(tert-butyl)-4-trifluoroacetylpyrazoles, demonstrating the versatility of tert-butyl and perfluorophenyl groups in the synthesis of pyrazole derivatives. The ability to remove the tert-butyl group easily suggests the potential for such compounds in the synthesis of more complex molecules, which could be applicable in materials science or as intermediates in pharmaceutical synthesis (Kamitori et al., 1993).

Catalysis and Chemical Transformation

Fixation of Carbon Dioxide and Related Small Molecules : Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, and Tamm (2012) explored the use of a bifunctional frustrated Lewis pair for the fixation of carbon dioxide and other small molecules. This research indicates the potential of pyrazolyl and tert-butyl compounds in catalysis and chemical transformation processes, particularly in the context of carbon capture and utilization strategies (Theuergarten et al., 2012).

properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F5N2O3S/c1-7-14(28-15-12(21)10(19)9(18)11(20)13(15)22)16(27-8(25)6-26-5)24(23-7)17(2,3)4/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWNWNRMQCUMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)COC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.